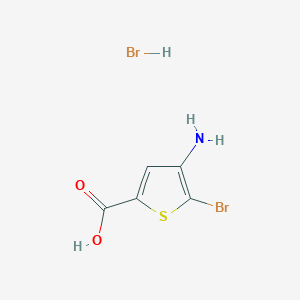

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Descripción general

Descripción

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5Br2NO2S and a molecular weight of 302.9717 g/mol . This compound is known for its unique properties and is used in various scientific research areas, including organic synthesis, pharmaceutical development, and material science.

Métodos De Preparación

The synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide typically involves the bromination of thiophene derivatives followed by amination and carboxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide is , with a molecular weight of approximately 302.97 g/mol. Its structure features a thiophene ring, which contributes to its reactivity and interaction with biological systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including substitution and coupling reactions. This versatility makes it valuable in developing new compounds for research and industrial applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. It has shown promise in:

- Cancer Research : Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells.

- Anti-inflammatory Activity : The compound selectively inhibits cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Biochemical Applications

In biochemical research, this compound interacts with enzymes and proteins, influencing metabolic pathways. Its ability to modulate enzyme activity can provide insights into cellular processes and disease mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated significant antiproliferative activity:

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

The compound achieved over 80% inhibition in specific cell lines at certain concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest in MCF-7 cells. Flow cytometry analysis showed increased levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic and autophagic processes.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be compared with other similar compounds such as:

4-Amino-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Amino-5-iodothiophene-2-carboxylic acid: Contains an iodine atom, which can affect its chemical behavior and applications.

4-Amino-5-fluorothiophene-2-carboxylic acid: The presence of fluorine imparts unique electronic properties, making it suitable for different applications.

Actividad Biológica

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in research and medicine, supported by data tables and case studies.

The compound exhibits significant interactions with various biomolecules, which are crucial for its biological activity. Key biochemical properties include:

- Enzyme Interaction : this compound can bind to enzymes, potentially inhibiting or activating their activity by altering their conformation. This interaction can affect metabolic pathways and enzyme kinetics.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. It may interact with receptors or signaling proteins, leading to downstream effects such as altered mRNA levels and protein synthesis.

The molecular mechanism involves several pathways:

- Enzyme Modulation : The compound can inhibit or activate enzymes by binding at their active sites, which may lead to significant changes in catalytic activity.

- Gene Expression Regulation : It interacts with transcription factors or regulatory proteins, impacting gene expression and protein production.

- Signaling Pathways : By modulating the activity of signaling proteins, it can lead to alterations in cellular responses, including apoptosis and cell cycle regulation .

Research Applications

This compound has been utilized in various research contexts:

- Cancer Research : The compound has shown promise as a potential therapeutic agent for treating cancers, particularly through its role as a topoisomerase inhibitor. In studies involving different cancer cell lines (e.g., MCF-7, A549), it demonstrated significant antiproliferative effects .

- Anti-inflammatory Studies : It exhibited selective inhibition of COX-2 over COX-1, indicating potential in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibition .

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, various derivatives were screened against multiple cancer cell lines. The results indicated that this compound exhibited varying degrees of antiproliferative activity. Notably, it achieved over 80% inhibition in certain cell lines at specific concentrations .

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induced G2/M phase cell cycle arrest in MCF-7 cells. This was confirmed through flow cytometry analysis and Western blotting techniques that showed increased levels of cleaved caspase-3 and LC3A/B, indicating apoptotic and autophagic processes were activated .

Propiedades

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMQVBTDAZMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527619 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-35-4 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.